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4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde Documentation Hub

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  • Product: 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
  • CAS: 923692-72-2

Core Science & Biosynthesis

Exploratory

4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde: A Practical Guide to Procurement, Synthesis, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract: 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a valuable heterocyclic building block for drug discovery and medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a valuable heterocyclic building block for drug discovery and medicinal chemistry. Its structure combines the pharmacologically significant 2,6-dimethylmorpholine moiety, known to enhance the pharmacokinetic profiles of bioactive molecules, with a versatile benzaldehyde functional group for further chemical elaboration. This guide provides a comprehensive technical overview for researchers, addressing the compound's limited commercial availability and offering a detailed, field-proven protocol for its synthesis and characterization. We will explore the strategic considerations for its use in research and development, supported by authoritative references and practical workflows.

Introduction to the Core Scaffold

4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde (CAS Number: 1373232-33-5) is an aromatic aldehyde featuring a cis-2,6-dimethylmorpholine substituent at the para position. The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] The dimethyl substitution can further enhance metabolic stability and provide specific steric properties for molecular recognition. The benzaldehyde group serves as a crucial reactive handle, enabling a wide array of subsequent chemical transformations essential for building molecular libraries and synthesizing target compounds.[3][4]

Identifier Value
IUPAC Name 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde
CAS Number 1373232-33-5
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Canonical SMILES CC1COCC(N1C2=CC=C(C=C2)C=O)C

Commercial Availability and Procurement Strategy

A thorough market analysis reveals that 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is not a widely stocked, off-the-shelf chemical. Major suppliers like Sigma-Aldrich list isomers such as the ortho-substituted variant, 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde (CAS 1020957-43-0), but not the para-isomer requested. This scarcity necessitates a strategic approach for procurement, focusing on either custom synthesis by specialized vendors or in-house synthesis.

Researchers have two primary pathways for acquiring this compound, outlined in the decision workflow below.

G start Requirement: 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde check_stock Search Major Vendors (e.g., Sigma-Aldrich, FisherSci, VWR) start->check_stock custom_synth Option 1: Engage Custom Synthesis Service (CRO) check_stock->custom_synth Not Available Off-the-Shelf in_house Option 2: Perform In-House Synthesis check_stock->in_house Not Available Off-the-Shelf result Compound Acquired custom_synth->result in_house->result

Caption: Procurement workflow for a specialty chemical.

Sourcing Key Starting Materials

For in-house synthesis, the primary precursors are readily available. The table below provides a comparative list of suppliers for these key reagents. Prices are subject to change and should be verified with the supplier.

Starting MaterialSupplierExample CASExample PurityNotes
cis-2,6-Dimethylmorpholine Sigma-Aldrich141-91-3[5]97%The key heterocyclic component.
TCI Chemicals141-91-3>98%Available in various quantities.
4-Fluorobenzaldehyde Sigma-Aldrich459-57-498%The aromatic electrophile.
Alfa Aesar459-57-499%Common and cost-effective reagent.

Synthesis and Quality Control

The most direct and reliable method for preparing 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the aldehyde group to activate the para-position of 4-fluorobenzaldehyde for substitution by the secondary amine of cis-2,6-dimethylmorpholine.

Proposed Experimental Protocol

This protocol is based on established methodologies for SNAr reactions involving aromatic fluorides and secondary amines.

Reaction: 4-Fluorobenzaldehyde + cis-2,6-Dimethylmorpholine → 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Materials & Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • cis-2,6-Dimethylmorpholine (1.1 eq)[5]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq) and anhydrous DMSO (approx. 5-10 mL per gram of aldehyde).

  • Reagent Addition: Add cis-2,6-dimethylmorpholine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq). The carbonate acts as a base to neutralize the HF byproduct, driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C. The higher temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product is organic-soluble and will separate from the water-soluble DMSO and salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde as a solid.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing characteristic peaks for the aromatic protons, the aldehyde proton (~9.8 ppm), and the methyl and methylene groups of the dimethylmorpholine ring.[6]

  • Mass Spectrometry (LC-MS): Verifies the molecular weight of the product (Expected [M+H]⁺ ≈ 220.13).

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the aldehyde group around 1700 cm⁻¹.[7]

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Applications in Drug Development

The title compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the aldehyde functional group.[8]

G cluster_reactions Key Downstream Reactions cluster_products Resulting Scaffolds start 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde reductive_amination Reductive Amination (+ R-NH2, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (+ Ph3P=CHR) start->wittig condensation Condensation (e.g., Knoevenagel, Biginelli) start->condensation oxidation Oxidation (+ KMnO4 or similar) start->oxidation amines Substituted Amines reductive_amination->amines alkenes Stilbenes / Alkenes wittig->alkenes heterocycles Dihydropyrimidinones, Other Heterocycles condensation->heterocycles acids Benzoic Acid Derivatives oxidation->acids

Caption: Synthetic utility of the benzaldehyde functional group.

  • Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a more complex amine. This is a cornerstone of library synthesis for lead discovery.[9]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the connection of molecular fragments via a carbon-carbon double bond. This is useful for creating stilbene analogs or other linker-based molecules.[6]

  • Condensation Reactions: The aldehyde can participate in various multi-component reactions, such as the Biginelli reaction, to rapidly construct complex heterocyclic systems like dihydropyrimidinones, which are known to have diverse biological activities.[10]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. This allows access to another critical functional group for forming amides, esters, and other derivatives.

Conclusion

References

  • The Royal Society of Chemistry. Supporting information for the manuscript entitled precise synthesis of thermoresponsive polyvinylphosphonate-biomolecule conjugates via thiol. (Supporting Information). [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (Journal Article, June 30 2024). [Link]

  • Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (Journal Article, May 28 2021). [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (Review Article). [Link]

  • Semantics Scholar. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (Review Article, February 21 2020). [Link]

  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (Journal Article, August 15 2019). [Link]

  • Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. (Journal Article). [Link]

  • PubChem - NIH. 4-Morpholinobenzaldehyde. (Database Entry). [Link]

  • Astex Pharmaceuticals. Organic synthesis provides opportunities to transform drug discovery. (Perspective Article, March 22 2018). [Link]

  • NIST WebBook. Morpholine, 2,6-dimethyl-. (Database Entry). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination Strategies for 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Introduction & Strategic Analysis This application note details the protocol for the reductive amination of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde . This substrate presents specific chemical challenges that distingui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

This application note details the protocol for the reductive amination of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde . This substrate presents specific chemical challenges that distinguish it from standard benzaldehydes, requiring a tailored approach to ensure high yields and purity.

Substrate Analysis

The target molecule contains a benzaldehyde core substituted at the para-position with a 2,6-dimethylmorpholine moiety.[1]

  • Electronic Deactivation: The morpholine nitrogen acts as a strong resonance donor (+M effect).[1] This electron donation increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde. Consequently, imine formation—the rate-determining step in many reductive aminations—may be sluggish.[1]

  • Steric Considerations: While the aldehyde itself is relatively unhindered, the 2,6-dimethyl groups on the morpholine ring influence the molecule's solubility and packing.[1] The 2,6-dimethylmorpholine group typically exists as a mixture of cis and trans isomers (often predominantly cis in commercial supplies), which can complicate NMR interpretation but rarely affects chemical reactivity at the distal aldehyde.

Strategic Selection of Reducing Agents

To mitigate the electronic deactivation, we utilize Sodium Triacetoxyborohydride (STAB) as the primary reagent (Protocol A). STAB is mild, allowing for the selective reduction of the imine in the presence of the aldehyde. For sterically hindered or weakly nucleophilic amine partners, we employ a Titanium(IV) Isopropoxide mediated protocol (Protocol B) to drive imine formation thermodynamically.

Chemical Logic & Mechanism[2]

The reaction proceeds via a two-step "one-pot" sequence:

  • Condensation: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Reduction: The hydride source selectively reduces the imine to the amine.[1]

Critical Insight: Because the para-morpholino group stabilizes the aldehyde, the equilibrium for imine formation is less favorable.[1] Therefore, acetic acid (AcOH) is not just a catalyst but a critical additive in Protocol A to protonate the hemiaminal and accelerate dehydration.

Diagram 1: Mechanistic Pathway & Electronic Effects

G Substrate 4-(2,6-Dimethylmorpholin-4-yl) benzaldehyde Resonance Resonance Stabilization (Reduced Electrophilicity) Substrate->Resonance Electron Donation (+M) Imine Imine Intermediate Substrate->Imine + Amine + AcOH (Catalyst) Product Secondary/Tertiary Amine Product Imine->Product + STAB (H- source) Reduction

Caption: Mechanistic flow showing the electronic deactivation hurdle (Red) and the catalytic solution (Yellow).

Experimental Protocols

Protocol A: Standard STAB Method (Abdel-Magid)

Best for: Primary amines, unhindered secondary amines.

Reagents:

  • Substrate: 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde (1.0 equiv)[1]

  • Amine Partner: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous)[2][3][4]

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.1 – 0.2 M).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: This pre-stir allows the imine equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may evolve gas slightly; ensure the vessel is vented or under a nitrogen balloon.[1]

  • Incubation: Stir vigorously at RT.

    • Checkpoint: Monitor by LCMS at 2 hours.[1] Due to the electron-rich aldehyde, reaction times may extend to 4–16 hours.[1]

  • Quench: Once the aldehyde is consumed (<5%), quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (e.g., anilines), hindered amines, or if Protocol A stalls.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₄ is used here because STAB is less compatible with the alcohol generated from Ti(OiPr)₄ hydrolysis.

  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Procedure:

  • Imine Formation: In a dry vial under Nitrogen, combine the aldehyde (1.0 equiv), amine (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv) neat or in minimal anhydrous THF.

  • Incubation: Stir at RT for 6–12 hours.

    • Mechanism:[5][3][6][7] Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine.[8]

  • Dilution: Dilute the viscous mixture with dry Methanol or Ethanol (approx. 0.2 M relative to aldehyde).[1]

  • Reduction: Carefully add NaBH₄ (1.5 equiv) portion-wise. Caution: Exothermic with gas evolution.

  • Quench (Critical): Add water (1 mL per mmol Ti) to precipitate TiO₂.[1] A white/gelatinous precipitate will form.[1]

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.[1]

  • Workup: Wash the filtrate with NaHCO₃ and Brine. Dry and concentrate.

Purification & Quality Control

Purification Strategy (Acid-Base Extraction)

Since the product is an amine, exploit its basicity for purification, avoiding expensive chromatography in early stages.

StepSolvent/ReagentActionPhase Containing Product
1 Organic Solvent (DCM/EtOAc)Dissolve crude residueOrganic
2 1M HCl (aq)Extract (Wash 3x)Aqueous (Product protonated)
3 Organic PhaseDiscard (Removes non-basic impurities)N/A
4 Aqueous PhaseBasify to pH >12 with 6M NaOHAqueous (Product free-based)
5 DCMExtract (3x)Organic
QC Markers
  • 1H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm). The benzylic protons (Ar-CH₂-N) usually appear as a singlet or doublet between 3.5 – 4.2 ppm depending on the amine partner.[1]

  • Morpholine Signals: The 2,6-dimethyl protons often appear as a complex multiplet (2.3 – 3.7 ppm range) due to the cis/trans isomerism. Do not mistake these split peaks for impurities.[1]

Troubleshooting Decision Tree

Diagram 2: Workflow Optimization

Workflow Start Start: Aldehyde + Amine CheckAmine Is Amine Hindered or Weakly Nucleophilic? Start->CheckAmine ProtocolA Protocol A: STAB + AcOH in DCE CheckAmine->ProtocolA No (Standard) ProtocolB Protocol B: Ti(OiPr)4 then NaBH4 CheckAmine->ProtocolB Yes (Difficult) Monitor Monitor LCMS (4h) ProtocolA->Monitor Result Aldehyde Consumed? Monitor->Result Success Proceed to Workup Result->Success Yes Fail Switch to Protocol B or Heat (40°C) Result->Fail No (<50% Conv)

Caption: Decision matrix for selecting between STAB and Titanium-mediated protocols.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][9][10] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][9][10] 11, 1996, pp. 3849-3862.[1][2][9][10]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[7] The Journal of Organic Chemistry, vol. 55, no.[7] 8, 1990, pp. 2552–2554.[7]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995.

Sources

Application

Application Note: Synthesis of Schiff Bases from 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of Schiff bases derived from 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde . Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of Schiff bases derived from 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde .

Executive Summary

The incorporation of morpholine moieties into drug scaffolds is a proven strategy to enhance pharmacokinetic profiles, particularly solubility and lipophilicity. The 2,6-dimethylmorpholine variant offers additional steric control and metabolic stability compared to the unsubstituted parent. This guide details the synthesis of Schiff bases (imines) from 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde .

Unlike electron-deficient aldehydes (e.g., nitrobenzaldehyde), this substrate possesses a strong electron-donating group (EDG) at the para-position. This increases electron density at the carbonyl oxygen, rendering the carbonyl carbon less electrophilic. Consequently, this protocol emphasizes acid catalysis and water removal to drive the equilibrium toward the imine product.[1]

Scientific Foundation & Mechanism

Electronic Considerations

The nitrogen atom of the morpholine ring exerts a strong mesomeric effect (+M), donating electron density into the benzene ring. This resonance effect propagates to the carbonyl group.

  • Consequence: The carbonyl carbon is less susceptible to nucleophilic attack by the primary amine compared to unsubstituted benzaldehyde.

  • Solution: Strict pH control (pH 4–5) is critical. Protonation of the carbonyl oxygen activates the electrophile without fully protonating the amine nucleophile.

Stereochemistry

Commercial 2,6-dimethylmorpholine often exists as a mixture of cis and trans isomers (predominantly cis due to thermodynamic stability). The synthesis described here preserves the stereochemical integrity of the morpholine ring. Researchers should expect complex splitting patterns in the upfield region of the 1H NMR spectrum (2.0–4.0 ppm) corresponding to the axial/equatorial methyl and methylene protons.

Reaction Mechanism (Graphviz)

ReactionMechanism Aldehyde 4-(2,6-Dimethylmorpholin-4-yl) benzaldehyde Activation Acid Activation (Protonation of C=O) Aldehyde->Activation + H⁺ Attack Nucleophilic Attack (R-NH₂) Activation->Attack + R-NH₂ Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine PT Dehydration Dehydration (-H₂O) Carbinolamine->Dehydration Acid Catalyzed Dehydration->Carbinolamine Hydrolysis (Avoid) Imine Target Schiff Base (Imine) Dehydration->Imine Formation of C=N

Figure 1: Acid-catalyzed mechanism for Schiff base formation. Note the reversibility at the dehydration step, necessitating water removal.

Experimental Protocols

Materials Preparation
  • Aldehyde: 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde (Purity >97%). If synthesizing in-house: React 4-fluorobenzaldehyde with 2,6-dimethylmorpholine in DMSO/K₂CO₃ at 100°C.

  • Amine: Substituted aniline or aliphatic amine (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Avoid aqueous alcohols to prevent hydrolysis.

  • Catalyst: Glacial Acetic Acid (GAA).

Protocol A: Standard Solution-Phase Synthesis (Reflux)

Best for: Bulk synthesis, thermally stable amines.

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde in 10–15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate primary amine. Stir for 5 minutes at room temperature.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Expert Tip: Do not add excess acid. Protonating the amine renders it non-nucleophilic, halting the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 78–80°C (ethanol reflux) for 3–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher Rf) should disappear.

  • Isolation:

    • Pour the hot reaction mixture into a beaker containing 50 g of crushed ice .

    • Stir vigorously. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol. Allow to cool slowly to RT, then refrigerate.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, rapid optimization.

  • Mixing: In a microwave-safe vial, mix 1.0 mmol aldehyde and 1.0 mmol amine.

  • Solvent: Add a minimal amount of ethanol (1–2 mL) to create a slurry, or perform solvent-free if reagents are liquid.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 140–300 W for 2–5 minutes (pulse mode: 30 sec on, 10 sec off to prevent overheating).

  • Workup: Cool to room temperature. Add 5 mL cold ethanol to induce crystallization. Filter and dry.

Characterization & Data Analysis

Expected Spectroscopic Data

To validate the structure, ensure the following signals are present.

TechniqueFunctional GroupExpected SignalNotes
FT-IR C=N (Imine)1600 – 1635 cm⁻¹Sharp, strong band. Distinct from C=O (1680+ cm⁻¹).
FT-IR C-O-C (Morpholine)1100 – 1150 cm⁻¹Characteristic ether stretch.
¹H NMR -CH=N- (Azomethine)δ 8.3 – 8.8 ppm (Singlet)Diagnostic peak. Absence indicates hydrolysis.
¹H NMR Ar-H (Benzene)δ 6.8 – 7.8 ppmTwo doublets (AA'BB' system) typical of para-substitution.
¹H NMR Morpholine -CH₃δ 1.1 – 1.3 ppm (Doublet)Integration should correspond to 6 protons.
Workflow Diagram (Graphviz)

Workflow Start Start: Reagent Prep (Aldehyde + Amine) Mix Solvent: Abs. EtOH Catalyst: Glacial AcOH Start->Mix Method Select Method Mix->Method Reflux Reflux (3-6h) Temp: 80°C Method->Reflux MW Microwave (2-5 min) Power: 300W Method->MW TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC MW->TLC Workup Pour onto Crushed Ice Filter Precipitate TLC->Workup Conversion >95% Analysis Validation (NMR, IR, MP) Workup->Analysis

Figure 2: Experimental workflow for the synthesis and isolation of target Schiff bases.

Biological Applications & Troubleshooting

Biological Relevance

The 2,6-dimethylmorpholine pharmacophore is highly valued in medicinal chemistry for:

  • Antimicrobial Activity: Schiff bases of this class have shown efficacy against S. aureus and E. coli by inhibiting cell wall synthesis [1].

  • Anticancer Potential: The morpholine nitrogen can act as a hydrogen bond acceptor in the active site of kinase enzymes, while the imine linker provides a rigid spacer for correct orientation [2].

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Product is soluble in EtOH.Concentrate solvent by 50% using a rotary evaporator, then freeze (-20°C) overnight.
Low Yield Reversible hydrolysis.Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å) to the reaction flask.
Aldehyde Peak in NMR Incomplete reaction.The aldehyde is deactivated. Increase reflux time or use a stronger acid catalyst (e.g., p-TsOH) in toluene.
Oily Product Impurities/Solvent retention.Triturate the oil with cold diethyl ether or hexane to induce solidification.

References

  • Biological Activities of Schiff Bases: Zoubi, W. (2013).[2] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[2] Link

  • Morpholine Pharmacophore: Ugras, S., et al. (2006). Synthesis, Complexation, Antifungal and Antibacterial Activity Studies of a New Macrocyclic Schiff Base. Journal of Heterocyclic Chemistry.

  • Schiff Base Synthesis Review: Qin, W., et al. (2013). A Review on the Synthesis and Biological Activities of Schiff Bases. Asian Journal of Chemistry. Link

  • Microwave Synthesis: Kajal, A., et al. (2013). Schiff Bases: A Versatile Pharmacophore. Arabian Journal of Chemistry. Link

Sources

Method

Application Notes and Protocols for 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde in Pharmaceutical Synthesis

Introduction: The Morpholine Moiety and the Utility of a Key Intermediate The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Moiety and the Utility of a Key Intermediate

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] Its presence in numerous approved drugs and clinical candidates underscores its value in drug design.[2] 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a versatile pharmaceutical intermediate that serves as a crucial building block for introducing this valuable pharmacophore into more complex molecules. The dimethyl substitution on the morpholine ring can provide steric hindrance that may influence binding to biological targets and alter metabolic pathways compared to its unsubstituted counterpart. The benzaldehyde functionality offers a reactive handle for a variety of chemical transformations, most notably reductive amination, to form carbon-nitrogen bonds, a frequent step in the synthesis of active pharmaceutical ingredients (APIs).[1][3]

This guide provides detailed protocols for the synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde and its subsequent application in the construction of advanced pharmaceutical intermediates, with a particular focus on its relevance in the development of Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors.[4][5]

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel. The following data has been compiled from safety data sheets for 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde and related morpholine compounds.

PropertyValue
Chemical Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance (Expected) Off-white to yellow solid or oil
Boiling Point ~352 - 354 °F / 178 - 179 °C (for a related compound)[4]
Density ~1.045 g/cm³ (for a related compound)[4]

Safety and Handling:

  • Hazard Statements: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if inhaled. Suspected of damaging fertility or the unborn child.[4]

  • Precautionary Measures: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[4]

Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde via Buchwald-Hartwig Amination

The synthesis of aryl amines through palladium-catalyzed cross-coupling reactions, known as the Buchwald-Hartwig amination, is a powerful and widely adopted method in pharmaceutical synthesis for its broad substrate scope and functional group tolerance.[3][6] This protocol describes the synthesis of the title compound from 4-bromobenzaldehyde and cis-2,6-dimethylmorpholine.

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) acetate (Pd(OAc)₂) precatalyst is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos). The ligand stabilizes the active Pd(0) species, facilitates oxidative addition to the aryl bromide, and promotes reductive elimination to form the desired C-N bond.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[7]

  • Solvent: Anhydrous toluene is a common solvent for this reaction, as it is relatively non-polar and has a high enough boiling point to facilitate the reaction at elevated temperatures.

Experimental Protocol 1: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Materials:

  • 4-Bromobenzaldehyde

  • cis-2,6-Dimethylmorpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by cis-2,6-dimethylmorpholine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde.

G cluster_synthesis Synthesis Workflow reagents 4-Bromobenzaldehyde cis-2,6-Dimethylmorpholine Pd(OAc)2, XPhos, NaOtBu Toluene reaction Buchwald-Hartwig Amination (100-110°C, 12-18h, Ar) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde purification->product

Synthesis of the title compound via Buchwald-Hartwig amination.

Application in Pharmaceutical Synthesis: Reductive Amination

The aldehyde functionality of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde makes it an ideal precursor for reductive amination reactions.[1][8] This one-pot reaction is a highly efficient method for forming C-N bonds and is widely used in the pharmaceutical industry to couple aldehydes or ketones with primary or secondary amines.[1]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion intermediate over the starting aldehyde, minimizing side reactions.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvents that are suitable for both imine formation and the subsequent reduction.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, which is the species that is reduced.

Application Focus: Synthesis of STAT6 Inhibitor Precursors

Signal Transducer and Activator of Transcription 6 (STAT6) is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are central to type 2 helper T (Th2) cell-mediated immune responses.[4][5] Dysregulation of this pathway is implicated in allergic diseases such as asthma.[4][10] Several potent STAT6 inhibitors feature a morpholin-4-ylphenylamino moiety, highlighting the importance of intermediates like 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde in their synthesis.[4][5] The following protocol outlines the use of the title compound to synthesize a key fragment of a potential STAT6 inhibitor.

G IL4_IL13 IL-4 / IL-13 Receptor Receptor Complex IL4_IL13->Receptor JAK JAK Kinase Receptor->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Dimer STAT6 Dimer pSTAT6->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Th2 Response) Nucleus->Transcription initiates Inhibitor STAT6 Inhibitor (e.g., from title compound) Inhibitor->Dimer blocks dimerization/ DNA binding G cluster_reductive_amination Reductive Amination Workflow start_mats 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde + Primary/Secondary Amine imine_form Imine/Iminium Ion Formation (DCM, rt, 1-2h) start_mats->imine_form reduction Reduction with NaBH(OAc)3 (rt, 12-16h) imine_form->reduction quench Aqueous Quench (NaHCO3) reduction->quench purify Extraction & Chromatography quench->purify final_product Secondary/Tertiary Amine Product purify->final_product

Sources

Application

Step-by-step synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde derivatives

An Application Note for the Step-by-Step Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde Derivatives Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2,6-dime...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde Derivatives

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold, often incorporated into drug candidates to improve their physicochemical properties and metabolic stability.[1] This guide focuses on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction, detailing the underlying mechanism, experimental setup, purification, and characterization.[2] It is intended for researchers, scientists, and professionals in drug development seeking a reliable method for constructing these valuable N-aryl morpholine structures.[3]

Introduction: The Significance of N-Aryl Morpholines

N-aryl morpholines are crucial heterocyclic scaffolds in modern chemistry.[3] The incorporation of a morpholine ring, particularly a substituted one like 2,6-dimethylmorpholine, can significantly enhance a molecule's pharmacological profile by improving solubility, metabolic stability, and target binding affinity.[1] The title compound, 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde, serves as a key intermediate, allowing for further functionalization at the aldehyde group for the development of novel therapeutics and functional materials.

While several methods exist for forming the critical C-N bond, including the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), the Buchwald-Hartwig amination has emerged as a superior strategy.[1][4] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions make it the method of choice for synthesizing aryl amines.[2]

Synthetic Strategy: The Buchwald-Hartwig Amination

The core of this synthetic protocol is the palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-fluorobenzaldehyde or 4-bromobenzaldehyde) and 2,6-dimethylmorpholine. This reaction efficiently forges the desired carbon-nitrogen bond.[2][5]

The catalytic cycle, a cornerstone of this transformation, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (2,6-dimethylmorpholine) coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the final C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[2][6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(Ar)(X) Pd0->OxAdd + Ar-X Amido Palladium Amido Complex L_nPd(Ar)(NR_2) OxAdd->Amido + HNR_2, Base - HX • Base Amido->Pd0 Reductive Elimination Product Ar-NR_2 (Product) Amido->Product caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol

This section provides a detailed procedure for the synthesis of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde.

Materials and Equipment
Reagents & Chemicals Purpose Supplier Example Purity/Grade
4-FluorobenzaldehydeStarting Material (Aryl Electrophile)Sigma-Aldrich≥98%
2,6-DimethylmorpholineStarting Material (Amine Nucleophile)Sigma-Aldrich98%
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorStrem Chemicals98%
Rac-BINAPLigandStrem Chemicals98%
Cesium Carbonate (Cs₂CO₃)BaseSigma-Aldrich≥99%
TolueneSolventFisher ScientificAnhydrous, ≥99.8%
Ethyl AcetateExtraction SolventVWRACS Grade
HexanesChromatography EluentVWRACS Grade
Silica GelStationary PhaseSiliCycle230-400 mesh
Anhydrous Magnesium SulfateDrying AgentSigma-Aldrich≥97%
Equipment
Two-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Schlenk line or Nitrogen/Argon balloon setup
Syringes and needles
Thin Layer Chromatography (TLC) plates (silica gel)
Rotary evaporator
Glass column for flash chromatography
Step-by-Step Synthesis Procedure

Safety Note: This procedure involves hazardous materials. Palladium compounds can be toxic, phosphine ligands are often air-sensitive, and organic solvents are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • Assemble a two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add cesium carbonate (1.5 equivalents), Palladium(II) acetate (0.02 equivalents), and rac-BINAP (0.03 equivalents).

    • Add 4-fluorobenzaldehyde (1.0 equivalent).

    • Via syringe, add anhydrous toluene to the flask to create a stirrable suspension.

    • Finally, add 2,6-dimethylmorpholine (1.2 equivalents) to the mixture via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting 4-fluorobenzaldehyde spot and the appearance of a new, typically lower Rf product spot indicates reaction progression.[7]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.[8]

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[7]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).

    • Collect the fractions containing the desired product (as identified by TLC) and combine them.

    • Remove the solvent by rotary evaporation to yield the pure 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde as a solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the aldehyde proton around δ 9.8-10.0 ppm. Aromatic protons will appear as doublets in the δ 7.0-7.9 ppm region. The morpholine and methyl protons will be visible in the upfield region.[9]

  • ¹³C NMR: The aldehyde carbon will have a characteristic signal around δ 190 ppm.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear peak corresponding to the molecular ion [M+H]⁺.

Visualization of Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble and flame-dry glassware B 2. Backfill with inert gas (N2/Ar) A->B C 3. Add reagents: Cs2CO3, Pd(OAc)2, BINAP, Aryl Halide, Toluene B->C D 4. Add 2,6-dimethylmorpholine C->D E 5. Heat to 100°C and stir for 12-24h D->E F 6. Monitor by TLC E->F G 7. Cool and dilute with Ethyl Acetate F->G H 8. Filter through Celite G->H I 9. Wash with H2O/Brine H->I J 10. Dry and concentrate I->J K 11. Purify by Flash Column Chromatography J->K L 12. Characterize by NMR and MS K->L caption Fig. 2: Overall Experimental Workflow.

Troubleshooting Guide

Even robust protocols can encounter issues. This table provides guidance on common problems and their solutions.[10]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility.4. Ligand has degraded.1. Use a pre-activated Pd(0) source or a different ligand (e.g., a Buchwald ligand like BrettPhos).2. Ensure all glassware is dry and use anhydrous solvent.3. Switch to a stronger base like Sodium tert-butoxide (NaOtBu).4. Use fresh ligand from a reputable source.
Formation of Side Products 1. Hydrodehalogenation of the aryl halide.2. Homocoupling of the aryl halide.1. Lower the reaction temperature slightly.2. Ensure the reaction is truly anaerobic; oxygen can interfere with the catalytic cycle. Use a different ligand system.
Difficult Purification 1. Product co-elutes with starting material or impurities.2. Product is an oil that is difficult to handle.1. Optimize the TLC solvent system before running the column. Try a different solvent system (e.g., Dichloromethane/Methanol).2. Attempt to crystallize the product from a suitable solvent pair (e.g., ether/hexanes).

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
  • Csonka, R., et al. (n.d.).
  • Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
  • Scienmag. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • Chemistry LibreTexts. (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and optimization of reactions involving 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of reactions involving 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameters of temperature and pH in condensation reactions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your specific chemical transformation effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the condensation of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde with a nucleophilic partner (e.g., an active methylene compound, ketone, or amine).

Q1: What is the fundamental role of pH in my condensation reaction?

A: The pH of your reaction medium is one of the most critical factors, as it directly controls the activation of your reactants. Condensation reactions are typically catalyzed by either an acid or a base.

  • Base-Catalyzed Condensation (e.g., Aldol, Claisen-Schmidt, Knoevenagel): In this scenario, a base is used to deprotonate the nucleophilic partner (e.g., a ketone or malononitrile) to form a highly reactive enolate or carbanion.[1][2] This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The pH must be sufficiently high to generate an adequate concentration of the carbanion for the reaction to proceed at a reasonable rate. However, excessively high pH can lead to unwanted side reactions, such as the Cannizzaro reaction, or degradation of starting materials and products.[3]

  • Acid-Catalyzed Condensation (e.g., with amines to form imines): Under acidic conditions, the catalyst (a proton, H+) protonates the carbonyl oxygen of the benzaldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. However, if the pH is too low, it can protonate your nucleophile (like an amine), rendering it non-nucleophilic and halting the reaction.[4] For certain reactions, an optimal acidic pH exists that balances aldehyde activation with nucleophile reactivity.[4]

Q2: How does temperature influence the reaction's success?

A: Temperature primarily governs the reaction kinetics. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate.[1] However, this is a double-edged sword. While higher temperatures can drive a sluggish reaction to completion, they can also provide the necessary activation energy for undesired side reactions, leading to a less pure product profile.[1][5] For many benzaldehyde condensations, temperatures ranging from room temperature to 80-120°C are effective.[6][7][8] The optimal temperature will be a balance between achieving a reasonable reaction time and maintaining high selectivity for the desired product.

Q3: My reaction is not progressing. What are the first things I should check?

A: If you observe no product formation via TLC or HPLC analysis, perform these initial checks:

  • Reagent Purity: Benzaldehydes are susceptible to air oxidation, forming the corresponding benzoic acid.[9][10] The presence of significant benzoic acid can inhibit the reaction. Confirm the purity of your 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde. If it's old or has been exposed to air, consider a purification step, such as washing a solution of the aldehyde with a mild base like 10% sodium carbonate.[10]

  • Catalyst Activity: Ensure your acid or base catalyst has not degraded. If using a solid base like NaOH or KOtBu, ensure it has been stored under anhydrous conditions.

  • pH Environment: Verify the pH of your reaction mixture. The catalyst may have been neutralized by impurities.

  • Solvent: Ensure your solvent is appropriate and dry if the reaction is moisture-sensitive.

Q4: I'm getting a very low yield. What are the most probable causes?

A: A low yield is typically a symptom of suboptimal conditions or competing side reactions.

  • Suboptimal pH/Temperature: Your conditions may not be energetic enough to drive the reaction to completion. The reaction may have stalled after reaching equilibrium. You will need to perform an optimization screen (see Section 3).

  • Side Reactions: Your starting materials might be consumed by other pathways. For example, if you are reacting with a ketone under basic conditions, the ketone could undergo self-condensation.

  • Reversibility: Many condensation reactions are reversible.[11] The position of the equilibrium may not favor the product under your current conditions. Sometimes, removing a byproduct (like water, often with a Dean-Stark apparatus) can drive the reaction forward.[12]

Q5: My final product is a mixture, and purification is difficult. What are the likely impurities?

A: Besides unreacted starting materials, the most common impurity is 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid, formed from the oxidation of your starting aldehyde.[9] This acidic impurity can typically be removed by dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a basic aqueous solution (e.g., 5-10% NaHCO₃ or Na₂CO₃).[9][10] Other impurities may arise from side reactions, which can often be minimized by lowering the reaction temperature.[1] Column chromatography is a standard method for purifying the final product from non-acidic impurities.[9]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Low or No Product Formation

When initial checks don't solve the problem, a systematic approach is required. This workflow helps you logically diagnose and solve the issue of a failed reaction.

start Start: Low/No Yield reagent_check Step 1: Verify Reagent Purity & Stoichiometry - Confirm aldehyde purity (wash if needed) - Check nucleophile purity - Verify catalyst activity & loading start->reagent_check ph_screen Step 2: Perform pH/Catalyst Screen - Run small-scale parallel reactions - Basic Catalysis: Test different bases (e.g., NaOH, K2CO3, Et3N) - Acidic Catalysis: Test different acids (e.g., p-TsOH, AcOH) reagent_check->ph_screen Reagents OK temp_screen Step 3: Conduct Temperature Screen - Using the best pH from Step 2, run reactions at different temperatures (e.g., RT, 50°C, 80°C, 100°C) ph_screen->temp_screen Identified promising catalyst monitoring Step 4: Analyze Reaction Monitoring Data - Use TLC/LC-MS to track reactant consumption and product formation - Is the reaction starting and then stalling? temp_screen->monitoring Still low yield success Success: Optimized Conditions Found temp_screen->success Yield improves equilibrium Consider Equilibrium Issues - Reaction may be reversible - Try removing water (e.g., Dean-Stark trap) monitoring->equilibrium Reaction stalls solvent_effect Step 5: Evaluate Solvent Effects - Test alternative solvents (e.g., Ethanol, Toluene, DMF, or solvent-free) monitoring->solvent_effect No reaction at all equilibrium->success solvent_effect->success

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Issue - Formation of Multiple Products & Side Reactions

The key to improving product purity is to enhance the rate of the desired reaction relative to undesired pathways.

  • Problem: Benzoic Acid Formation.

    • Cause: Air oxidation of the aldehyde.[9]

    • Solution:

      • Prevention: Run the reaction under an inert atmosphere (Nitrogen or Argon).

      • Removal: During workup, perform a basic aqueous wash (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer.[10]

  • Problem: Self-Condensation of Nucleophile.

    • Cause: If your nucleophile (e.g., acetone) has alpha-hydrogens, it can react with itself, especially if it is more reactive than the benzaldehyde.

    • Solution:

      • Slow Addition: Add the nucleophile slowly to the mixture of the benzaldehyde and catalyst. This keeps the instantaneous concentration of the nucleophile low, favoring its reaction with the more abundant aldehyde.

      • Temperature Control: Lowering the reaction temperature can often increase selectivity, as side reactions may have a higher activation energy.

  • Problem: Cannizzaro Reaction.

    • Cause: Under strongly basic conditions, aldehydes lacking alpha-hydrogens (like our substrate) can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[3]

    • Solution: Avoid using excessively strong bases (e.g., >2 M NaOH) or very high temperatures in combination with a strong base. If strong basic conditions are required, consider using a milder base or shorter reaction times.

Section 3: Experimental Protocols & Data Presentation
Protocol 1: General Procedure for pH/Catalyst Optimization

This protocol uses parallel screening to efficiently identify the optimal catalyst and pH conditions.

  • Setup: Arrange an array of small reaction vials (e.g., 1-dram vials) with magnetic stir bars.

  • Reagent Addition: To each vial, add 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde (e.g., 50 mg, 1.0 eq).

  • Nucleophile Addition: Add your nucleophilic partner (e.g., 1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., 1 mL of ethanol).

  • Catalyst Addition: To each vial, add a different catalyst.

    • Basic Screen: Vial 1: 0.2 eq Et₃N, Vial 2: 0.2 eq DBU, Vial 3: 0.2 eq K₂CO₃, Vial 4: 0.2 eq NaOH (1 M aq. solution).

    • Acidic Screen: Vial 1: 0.1 eq Acetic Acid, Vial 2: 0.1 eq p-TsOH.

  • Reaction: Stir all vials at a constant temperature (e.g., 60°C) for a set time (e.g., 4 hours).

  • Analysis: Quench the reactions and analyze a small aliquot from each vial by TLC or LC-MS to determine the relative conversion to the product.

Protocol 2: Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent tool for quantitatively monitoring reaction progress.[13]

  • Sample Preparation: At various time points (e.g., t=0, 1h, 2h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile). Filter the sample through a 0.22 µm syringe filter.[14]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[14]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Detection: UV detector set to a wavelength where the product has strong absorbance.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Calculate the percent conversion by comparing peak areas.

Data Presentation Tables

Your experimental results should be tabulated for clear comparison.

Table 1: Example pH Screening Data (at 60°C)

Entry Catalyst (0.2 eq) Solvent Conversion (%)
1 K₂CO₃ Ethanol 45%
2 NaOH (1M) Ethanol 85%
3 Et₃N (Triethylamine) Ethanol 20%

| 4 | p-TsOH | Toluene | 15% |

Table 2: Example Temperature Screening Data (with NaOH catalyst)

Entry Temperature Time (h) Conversion (%) Purity by HPLC (%)
1 25°C (RT) 12 60% 95%
2 60°C 4 92% 91%
3 80°C 2 95% 82%

| 4 | 100°C | 2 | >99% | 71% |

Section 4: Visualizing the Chemistry
Reaction Mechanism and Key Influences

A visual representation of the reaction mechanism helps in understanding the role of each component.

cluster_0 Base-Catalyzed Condensation (Claisen-Schmidt) cluster_1 Electrophile Activation cluster_2 Condensation & Dehydration compound compound ketone Nucleophile (Ketone) enolate Enolate (Reactive Nucleophile) ketone->enolate Deprotonation (pH dependent) intermediate Aldol Adduct enolate->intermediate Nucleophilic Attack base Base (OH⁻) base->ketone aldehyde 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde aldehyde->intermediate product Final Product (α,β-Unsaturated Ketone) intermediate->product Dehydration (Temp. dependent) water H₂O intermediate->water

Caption: Mechanism of a base-catalyzed condensation reaction.

Interplay of Temperature and pH

Finding the optimal conditions requires navigating the interplay between pH and temperature to maximize yield and purity.

cluster_temp Temperature cluster_ph pH / Catalyst center Optimal Reaction Window (High Yield & Purity) low_temp Too Low: - Very slow reaction - Incomplete conversion low_temp->center Increase Temp. high_temp Too High: - Side reactions increase - Product degradation - Lower selectivity high_temp->center Decrease Temp. low_ph Too Low (Basic Cat.) / Too High (Acid Cat.): - Insufficient catalyst activity - No enolate formation / Nucleophile protonated low_ph->center Adjust pH high_ph Too High (Basic Cat.): - Cannizzaro reaction - Base-mediated degradation high_ph->center Adjust pH

Caption: Conceptual diagram of the optimization landscape.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Lee, K. S., & Kim, I. J. (1962). The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide. Yakhak Hoeji, 6(1), 5-7.
  • Chemcess. (2024). Benzaldehyde Condensation.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?.
  • ECHEMI. (n.d.). purification of benzaldehyde and acetone.
  • Tayebee, R., Amini, M. M., Ghadamgahi, M., & Armaghan, M. (2016). Effect of reaction temperature on the three-component condensation of benzaldehyde, ethyl acetoacetate, and urea in the absence of solvent after 20 min. ResearchGate.
  • ResearchGate. (n.d.). The effect of temperature on the condensation of benzaldehyde and cyclopentanone.
  • RSC Publishing. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation.
  • Analytical Methods. (n.d.). UPLC-ESI-MS/MS method for determination of ten polyphenols.
  • Abbaspurrad, A. R., & Moradi, O. (n.d.). Effect of reaction temperature on the Aldol condensation of benzaldehyde with heptanal. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde.
  • Chem 322L Experiment 9: Aldol Reaction. (n.d.). 9. Aldol Reaction.
  • Saghanezhad, S. J., Kiasat, A., & Almasi, H. (n.d.). Optimum Conditions for the Condensation Reaction of Benzaldehyde, Ethyl Acetoacetate and Ammonium Acetate under Solvent-Free Conditions. ResearchGate.
  • Wikipedia. (n.d.). Benzoin condensation.
  • Reddit. (n.d.). Condensation reaction help needed.
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.

Sources

Optimization

Technical Support Center: Steric Hindrance in 2,6-Dimethylmorpholine Benzylations

The Steric Landscape: Why This Reaction Fails Before troubleshooting, you must understand the specific steric architecture of your reactants. You are attempting to couple a hindered secondary amine (2,6-dimethylmorpholin...

Author: BenchChem Technical Support Team. Date: February 2026

The Steric Landscape: Why This Reaction Fails

Before troubleshooting, you must understand the specific steric architecture of your reactants. You are attempting to couple a hindered secondary amine (2,6-dimethylmorpholine) with a substituted benzaldehyde .

The "Double-Clash" Problem
  • Amine Sterics (The Flanking Methyls): 2,6-dimethylmorpholine (DMM) exists primarily in the cis (meso) conformation where both methyl groups are equatorial. However, the N-H bond is flanked by these methyls at the

    
    -positions. This creates a "fenced" nitrogen center that resists nucleophilic attack.
    
  • Arene Sterics (The Ortho Effect): If your benzaldehyde has a substituent at the ortho position (relative to the halogen), the reaction site is effectively blocked from both sides.

Conformational Check[1]
  • Cis-DMM (Major): Methyls are cis (equatorial/equatorial). The Nitrogen lone pair is accessible but hindered.

  • Trans-DMM (Minor): Methyls are trans (axial/equatorial). Higher energy, often more reactive due to ring distortion, but leads to complex product mixtures.

    • Recommendation: Use >95% cis-2,6-dimethylmorpholine to simplify purification.

Decision Matrix: Selecting Your Route

Do not guess. Use this logic flow to select the correct synthetic pathway.

MethodSelection Start Start: Analyze Substrate Pos Position of Halogen relative to Aldehyde? Start->Pos EWG Are there other EWGs (NO2, CN)? Pos->EWG Ortho / Para MethodB Method B: Buchwald-Hartwig Coupling Pos->MethodB Meta MethodA Method A: SnAr (Nucleophilic Aromatic Substitution) EWG->MethodA Yes (Highly Activated) EWG->MethodA No (Aldehyde is weak activator) *Try Method A first if Halogen = F* EWG->MethodB No (If Halogen = Cl/Br and steric bulk is high) MethodA->MethodB If Yield < 20%

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on electronic activation and steric constraints.

Protocol A: High-Temperature (The "Thermal" Route)

Best For: Ortho- or Para-fluorobenzaldehydes. Mechanism: Addition-Elimination via Meisenheimer Complex.[1]

The Protocol[2][3][4][5][6]
  • Solvent: DMSO (Dimethyl sulfoxide). Why? Its high dielectric constant stabilizes the polar Meisenheimer transition state.

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Leaving Group: Fluoride is mandatory for hindered substrates.

    • Scientific Logic:[2][1][3][4][5][6][7] In

      
      , the rate-determining step is the nucleophilic attack, not the bond breaking. Fluorine’s high electronegativity lowers the LUMO energy of the ring, accelerating the attack (
      
      
      
      ).
Troubleshooting Guide:
SymptomDiagnosisCorrective Action
No Reaction (SM Recovery) Nucleophile cannot access the

-orbital due to sterics.
Switch to Method B.

is sensitive to sterics; if 120°C in DMSO fails, heat won't fix it.
Aldehyde Decomposition Cannizzaro reaction or oxidation.Ensure inert atmosphere (

). Switch base from

to DIPEA (non-nucleophilic organic base).
Low Yield (<30%) Leaving group is too slow.Are you using a Chloride? Switch to Fluoride. The rate enhancement is often 100x.

Protocol B: Buchwald-Hartwig Amination (The "Catalytic" Route)

Best For: Meta-substituted rings, Aryl Chlorides/Bromides, and highly hindered ortho substrates. Mechanism: Pd(0)/Pd(II) catalytic cycle.

Critical Parameter: Ligand Selection

For 2,6-dimethylmorpholine, standard ligands (PPh3, dppf) will fail . You require bulky, electron-rich dialkylbiaryl phosphine ligands to facilitate the reductive elimination step, which is the bottleneck for bulky amines.

  • Primary Choice: RuPhos (specifically designed for secondary amines).[8]

  • Secondary Choice: BrettPhos (for extreme steric hindrance).

Critical Parameter: Base Compatibility

Standard Buchwald bases (


, 

) are strong nucleophiles and will attack the aldehyde (1,2-addition).
  • Solution: Use Inorganic Carbonates (

    
    ) or Phosphates  (
    
    
    
    ).
The "RuPhos G4" Protocol

This protocol uses a 4th Generation Precatalyst to ensure active Pd(0) generation without an induction period.

  • Catalyst: RuPhos Pd G4 (1–3 mol%).

  • Base:

    
     (3.0 equiv). Must be anhydrous and finely ground.
    
  • Solvent: 1,4-Dioxane or Toluene (0.2 M).

  • Temperature: 80°C – 100°C.

BuchwaldWorkflow Step1 1. Charge Solids (Ar-X, Amine, Base, Cat) Step2 2. Inert Cycle (Vac/N2 x3) Step1->Step2 Step3 3. Add Solvent (Degassed Dioxane) Step2->Step3 Step4 4. Heat to 80°C (Monitor LCMS) Step3->Step4 Step5 5. Workup (Filter over Celite) Step4->Step5

Figure 2: Step-by-step workflow for RuPhos-catalyzed coupling of hindered amines.

Troubleshooting Guide: Buchwald-Hartwig
SymptomDiagnosisCorrective Action
Catalyst turns black immediately Oxygen poisoning or Pd aggregation.Degas solvents more thoroughly (sparge with Ar for 20 min). Ensure base is dry.
Aldehyde "Gone" (Complex Mix) Base attack on aldehyde.Option 1: Switch to

(weaker base). Option 2: Protect aldehyde as acetal (ethylene glycol/PTSA) before coupling, then deprotect.
Stalled Conversion (50%) Catalyst death or Product Inhibition.Add a second portion of catalyst (1 mol%) after 4 hours. Ensure 2,6-DMM is in excess (1.2 - 1.5 equiv).

FAQ: User Scenarios

Q: Can I use microwave irradiation for these reactions? A: Yes. For Method A (


), microwave irradiation is highly recommended. It can drive the reaction of 2,6-DMM with 2-fluorobenzaldehyde in DMSO at 150°C in 20 minutes, whereas thermal heating might take 12 hours. For Method B (Pd-cat), microwaves are risky due to potential catalyst decomposition at "hot spots."

Q: My 2,6-dimethylmorpholine is a mixture of cis/trans. Will this affect the reaction? A: Yes. The trans-isomer is kinetically distinct. In


, the trans isomer (one axial methyl) may actually react slightly faster due to ground-state destabilization, but it leads to a diastereomeric product mixture.
  • Recommendation: If stereopurity matters for the drug target, purchase pure cis-2,6-dimethylmorpholine or purify the product via silica chromatography (the cis/trans benzaldehydes usually separate well on silica).

Q: Why RuPhos? Why not XPhos? A: XPhos is excellent for primary amines. RuPhos is structurally optimized for secondary amines.[8] The specific pocket shape of RuPhos accommodates the two alkyl groups of the amine while preventing


-hydride elimination.

References

  • Maitland, J. A., et al. "The mechanism of the nucleophilic aromatic substitution of polyfluoroarenes." Chemical Science, 2024.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[9] Chemical Reviews, 2016.[2]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[8] (Describes G3/G4 precatalysts).

  • Sigma-Aldrich Technical Bulletin. "Buchwald-Hartwig Cross Coupling Reaction User Guide."

Sources

Troubleshooting

Technical Support Center: Scale-Up of Reactions with 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde. This guide is designed to provide practical, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde. This guide is designed to provide practical, field-proven insights into the challenges you may encounter when scaling up reactions involving this versatile intermediate. My goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, scalable processes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde, providing a foundational understanding before tackling specific scale-up issues.

Q1: What is the most common and scalable synthetic route to 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde?

A1: The most prevalent and industrially viable method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting 2,6-dimethylmorpholine with an activated aryl halide, most commonly 4-fluorobenzaldehyde, in the presence of a base. The fluorine atom is an excellent leaving group for SNAr due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[1] The aldehyde group further enhances this activation through its electron-withdrawing nature.[1]

Q2: Why is 2,6-dimethylmorpholine used, and how does its stereochemistry impact the reaction?

A2: The 2,6-dimethyl substitution provides steric bulk around the nitrogen atom. In drug development, this can be a strategic choice to modulate the molecule's conformation, metabolic stability, or binding affinity to a biological target. Commercially, 2,6-dimethylmorpholine is available as a mixture of cis and trans isomers. For most applications that do not require a specific stereoisomer, this mixture is used directly. However, if the final product's stereochemistry is critical, you must start with a stereochemically pure isomer, which significantly increases cost and may require different crystallization conditions.

Q3: What are the key safety considerations when working with the reagents for this synthesis at scale?

A3:

  • Solvents: High-boiling point aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common but pose significant health risks (teratogenicity, liver toxicity). Consider safer alternatives like N-Methyl-2-pyrrolidone (NMP) or, ideally, greener solvents like Cyrene™ or sulfolane where possible. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) and engineering controls (fume hoods, closed systems).

  • Base: While potassium carbonate (K₂CO₃) is common and relatively safe, stronger bases like sodium hydride (NaH) are sometimes used. NaH is highly flammable and reacts violently with water. It requires handling under an inert atmosphere (Nitrogen or Argon).

  • Exotherm: The SNAr reaction is exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure. Proper reactor design with adequate cooling capacity and controlled reagent addition rates are critical for safety.

Troubleshooting Guide for Scale-Up Synthesis

This section is formatted to address specific problems you might encounter during the scale-up process.

Problem 1: Low or Stalled Reaction Conversion

You observe that the reaction, which worked perfectly at the 1g scale, is now sluggish or stalls at 70-80% conversion at the 100g or 1kg scale.

Potential Causes & Solutions

  • Cause A: Poor Mass Transfer/Mixing: At the lab scale, magnetic stirring is often sufficient. In a large reactor, inefficient agitation can lead to poor mixing of the heterogeneous reaction mixture (e.g., solid K₂CO₃ in a solvent). This creates localized "dead zones" where the reaction does not proceed.

    • Solution:

      • Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure full suspension of solids.

      • Consider a Phase-Transfer Catalyst (PTC): A PTC like tetrabutylammonium bromide (TBAB) can be added in catalytic amounts (1-5 mol%) to shuttle the carbonate anion into the organic phase, accelerating the reaction.

  • Cause B: Insufficient Thermal Control: The reaction may require a specific temperature to proceed at a reasonable rate. In a large vessel, achieving and maintaining a uniform temperature is more challenging.

    • Solution:

      • Verify Internal Temperature: Do not rely on the heating mantle's setpoint. Use a calibrated internal temperature probe to monitor the actual reaction temperature.

      • Improve Heat Transfer: Ensure the reactor is appropriately sized for the batch volume and that the heating fluid is circulating effectively. Pre-heating the solvent before adding reagents can help reach the target temperature faster.

  • Cause C: Deactivated Reagents: Starting materials may have degraded or absorbed moisture.

    • Solution:

      • Re-analyze Starting Materials: Use techniques like Karl Fischer titration to check the water content of solvents and reagents. Confirm the purity of 4-fluorobenzaldehyde and 2,6-dimethylmorpholine via GC or ¹H NMR.

      • Use High-Quality Base: Ensure the base (e.g., K₂CO₃) is finely powdered and has been dried in an oven before use to maximize its surface area and reactivity.

Troubleshooting Workflow: Low Conversion

G start Problem: Low Conversion cause1 Mass Transfer Issue? start->cause1 cause2 Thermal Issue? start->cause2 cause3 Reagent Quality? start->cause3 sol1a Optimize Agitation (Overhead Stirrer) cause1->sol1a Yes sol1b Add Phase-Transfer Catalyst (PTC) cause1->sol1b Yes sol2a Monitor Internal Temperature cause2->sol2a Yes sol2b Improve Heat Transfer cause2->sol2b Yes sol3a Re-analyze Starting Materials (GC, KF) cause3->sol3a Yes sol3b Use Dry, Powdered Base cause3->sol3b Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Problem 2: Increased Impurity Formation

Upon scaling up, you notice new or significantly higher levels of impurities in your crude product, complicating purification.

Potential Causes & Solutions

  • Cause A: Localized Hotspots & Exotherm: As mentioned, poor heat transfer can create localized hotspots where the temperature is much higher than the bulk. This can accelerate side reactions.

    • Solution:

      • Controlled Addition: Add the most reactive reagent (often the amine) slowly and sub-surface to the heated solution of the other reagents. This allows the exotherm to be managed by the reactor's cooling system.

      • Reverse Addition: In some cases, adding the base slurry to the solution of the aryl halide and amine can provide better control.

  • Cause B: Formation of Benzoic Acid Derivatives: The aldehyde functional group is susceptible to oxidation, especially at elevated temperatures in the presence of air and base. This forms the corresponding 4-(2,6-dimethylmorpholin-4-yl)benzoic acid.

    • Solution:

      • Inert Atmosphere: Run the reaction under a nitrogen or argon blanket to minimize contact with oxygen.

      • Limit Reaction Time/Temp: Do not heat the reaction longer or at a higher temperature than necessary. Once the reaction is complete (as monitored by HPLC/TLC), proceed with the workup promptly.

  • Cause C: Dimerization or Self-Condensation: Aldehydes can undergo self-condensation reactions under basic conditions, though this is less common for aromatic aldehydes without α-hydrogens. A more likely side reaction is the formation of bis-addition products if the starting material contains multiple leaving groups.

    • Solution:

      • Stoichiometric Control: Ensure precise control over reagent stoichiometry. Use the aryl halide as the limiting reagent.

      • Purify Starting Materials: Ensure your 4-fluorobenzaldehyde is free from di-halogenated impurities.

Common Impurity Pathways

G cluster_main Main Reaction cluster_side Side Reactions SM1 4-Fluorobenzaldehyde Product Desired Product SM1->Product Impurity2 Starting Material Impurity SM1->Impurity2 Present in SM SM2 2,6-Dimethylmorpholine SM2->Product Impurity1 Benzoic Acid Impurity Product->Impurity1 O₂, Heat, Base

Caption: Synthesis pathway and common side-product formation.

Problem 3: Difficult Product Isolation and Purification

The product oils out during crystallization, or the crude solid is difficult to handle and purify.

Potential Causes & Solutions

  • Cause A: Incorrect Anti-Solvent or Cooling Profile: Rapidly adding an anti-solvent or crash-cooling the solution often leads to oiling out or the formation of very fine, difficult-to-filter particles.

    • Solution:

      • Controlled Crystallization: Cool the reaction mixture slowly to the desired crystallization temperature. Add the anti-solvent (e.g., water, heptane) slowly with vigorous stirring at a constant temperature where the product has borderline solubility.

      • Seeding: Add a small amount of pure product crystals (seed crystals) to the solution just before it becomes saturated to promote controlled crystal growth.

  • Cause B: Residual High-Boiling Point Solvent: Solvents like DMF or DMSO can become trapped in the product, making it oily or gummy.

    • Solution:

      • Solvent Swap: After the reaction, perform a distillation to replace the high-boiling point reaction solvent with a lower-boiling point solvent from which the product crystallizes well (e.g., isopropanol, ethyl acetate).

      • Thorough Washing: Wash the isolated solid filter cake with a suitable solvent (one in which the product is poorly soluble but impurities are soluble) to remove trapped solvents and other impurities.

  • Cause C: Presence of Water-Soluble Salts: Salts like potassium fluoride (KF), a byproduct of the reaction with K₂CO₃, must be removed effectively.

    • Solution:

      • Aqueous Workup: Perform an aqueous wash of the reaction mixture (after cooling and diluting with a water-immiscible solvent like toluene or ethyl acetate) to remove inorganic salts before crystallization. Be mindful of potential emulsion formation.

Experimental Protocols

Protocol 1: Scale-Up Synthesis (100g Scale)

Safety: This procedure must be conducted in a walk-in fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reactor Setup: Equip a 2L, 5-necked jacketed glass reactor with an overhead stirrer (pitched-blade impeller), a thermocouple, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: To the reactor, add 4-fluorobenzaldehyde (100 g, 0.806 mol, 1.0 equiv.), potassium carbonate (167 g, 1.21 mol, 1.5 equiv.), and anhydrous DMF (500 mL).

  • Heating: Begin stirring (250-300 RPM) and heat the mixture to 100-105 °C (internal temperature) using a circulating oil bath.

  • Amine Addition: In the dropping funnel, prepare a solution of 2,6-dimethylmorpholine (102 g, 0.887 mol, 1.1 equiv.) in anhydrous DMF (100 mL). Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 110 °C.

  • Reaction Monitoring: Hold the reaction at 105 °C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when <1% of 4-fluorobenzaldehyde remains.

  • Workup & Isolation:

    • Cool the reaction mixture to 50 °C.

    • Slowly add water (600 mL) over 30 minutes. The product should begin to precipitate.

    • Continue to cool the slurry to room temperature and stir for an additional 2 hours.

    • Isolate the solid product by filtration, washing the filter cake with water (2 x 200 mL). . Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 150-165 g (85-94%); Purity (by HPLC): >98%.

Data Summary Table
ParameterLab Scale (1g)Pilot Scale (100g)Rationale for Change
Stirring Magnetic Stir BarOverhead MechanicalEnsures proper mixing in larger volume.
Base (K₂CO₃) 1.5 equiv.1.5 equiv.Stoichiometry remains consistent.
Amine Addition All at onceDropwise over 60-90 minManages exotherm and prevents side reactions.
Solvent Volume 10 mL (10 vol)6 mL (6 vol)More concentrated to improve throughput; possible due to better mixing.
Workup Evaporation/ChromatographyAnti-solvent CrystallizationMore scalable and cost-effective purification method.

References

  • White Rose Research Online. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. [Link]

  • Pharmaffiliates. Benzaldehyde-impurities. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • PMC. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

An In-Depth Guide to the Predicted GC-MS Fragmentation Pattern of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde Introduction 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a substituted aromatic aldehyde with potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Predicted GC-MS Fragmentation Pattern of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

Introduction

4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its structure combines a reactive benzaldehyde moiety with a sterically hindered 2,6-dimethylmorpholine group. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the characterization of such compounds, providing both retention time data for separation and a mass spectrum that offers a detailed structural fingerprint. The electron ionization (EI) mass spectrum, in particular, reveals a compound's fragmentation pattern, which is crucial for structural elucidation and identification.

This guide provides a predictive analysis of the . In the absence of a publicly available experimental spectrum for this specific molecule, this analysis is built upon the well-established fragmentation principles of its constituent functional groups: substituted benzaldehydes and N-aryl morpholines. We will explore the likely fragmentation pathways, compare them with related known compounds, and provide a detailed experimental protocol for acquiring this data.

Predicted Fragmentation Analysis

The fragmentation of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde under electron ionization (EI) is predicted to be driven by the stability of the resulting fragments, primarily influenced by the aromatic ring, the nitrogen atom, and the aldehyde functional group. The molecular ion (M+) is expected to be observed, and its fragmentation will likely proceed through several key pathways.

The molecular weight of C13H17NO2 is 219.28 g/mol . The molecular ion peak [M]+• would therefore be expected at m/z = 219.

Primary Fragmentation Pathways
  • Loss of the Formyl Radical (•CHO): A characteristic fragmentation of benzaldehydes is the loss of the formyl radical (mass = 29 Da) to form a stable phenyl cation. This would result in a significant fragment at m/z = 190 .

  • Alpha-Cleavage at the Morpholine Ring: The C-C bond adjacent to the nitrogen atom in the morpholine ring is susceptible to cleavage. The loss of a methyl radical (•CH3, mass = 15 Da) from one of the dimethyl groups is a probable event, leading to a fragment at m/z = 204 .

  • Cleavage of the Morpholine Ring: The morpholine ring itself can undergo fragmentation. A common pathway for morpholine derivatives is the cleavage of the C-O bond, followed by further fragmentation. A likely fragmentation is the loss of a C3H6O fragment (mass = 58 Da) via a retro-Diels-Alder-type reaction, which would lead to a fragment at m/z = 161 .

  • Formation of the Benzylic Cation: Cleavage of the bond between the benzaldehyde ring and the morpholine nitrogen could lead to the formation of a 4-formylphenyl cation at m/z = 121 .

Secondary Fragmentation

The primary fragments will likely undergo further fragmentation. For instance, the m/z 190 fragment could lose the dimethylmorpholine ring in various ways, and the m/z 204 fragment could still lose the formyl radical.

Summary of Predicted Key Fragments
Predicted m/z Proposed Fragment Structure Formation Pathway
219[C13H17NO2]+• (Molecular Ion)Electron Ionization
204[M - CH3]+Alpha-cleavage of a methyl group
190[M - CHO]+Loss of the formyl radical
161[M - C3H6O]+Retro-Diels-Alder type cleavage of the morpholine ring
121[C7H5O]+Cleavage of the C-N bond

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected fragmentation with the known GC-MS patterns of simpler, related molecules.

  • Benzaldehyde: The mass spectrum of benzaldehyde is dominated by the molecular ion (m/z = 106) and the fragment resulting from the loss of a hydrogen atom (m/z = 105). The loss of the formyl radical (CHO) to give the phenyl cation (m/z = 77) is also a prominent feature. This supports our prediction of the loss of the formyl group as a major pathway.

  • N-Phenylmorpholine: In N-phenylmorpholine, a key fragmentation is the alpha-cleavage to the nitrogen, leading to the loss of a C2H4O fragment. The base peak is often the molecular ion, indicating its relative stability. This suggests that the morpholine ring in our target molecule will also be a site of significant fragmentation.

  • 2,6-Dimethylmorpholine: The fragmentation of 2,6-dimethylmorpholine itself is characterized by the loss of a methyl group (alpha-cleavage) and ring cleavage. This reinforces the prediction of an [M-15]+ fragment in our target molecule.

The combination of these known patterns strongly suggests that the fragmentation of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde will be a composite of these individual behaviors, guided by the overall electronic and steric environment of the molecule.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for acquiring the GC-MS data for 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

GC Method Parameters
Parameter Value Justification
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Volume 1 µLStandard volume for good sensitivity.
Split Ratio 20:1Prevents column overloading while maintaining good peak shape.
Carrier Gas HeliumInert carrier gas, standard for GC-MS.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency.
Oven Program Initial: 100 °C, hold 1 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CProvides good separation of potential impurities.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
MS Method Parameters
Parameter Value Justification
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eVStandard energy for reproducible fragmentation patterns.
Source Temperature 230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp 150 °CStandard operating temperature.
Mass Range m/z 40 - 450Covers the expected molecular ion and fragments.
Scan Speed 1562 u/sProvides sufficient data points across the chromatographic peak.

Visualizing the Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde.

Fragmentation_Pathway M [M]+• m/z = 219 F1 [M - CH3]+ m/z = 204 M->F1 - •CH3 F2 [M - CHO]+ m/z = 190 M->F2 - •CHO F3 [M - C3H6O]+ m/z = 161 M->F3 - C3H6O F4 [C7H5O]+ m/z = 121 M->F4 - C6H12NO

Caption: Predicted EI fragmentation of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde.

Conclusion

This guide has presented a detailed, predictive analysis of the . By leveraging established principles of mass spectrometry and comparing with known fragmentation patterns of analogous structures, we have proposed the most likely fragmentation pathways and identified key diagnostic ions. The provided experimental protocol offers a robust starting point for researchers seeking to perform this analysis. This predictive framework serves as a valuable tool for the structural confirmation and identification of this compound in complex mixtures, pending the availability of experimental data for full validation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Chemistry WebBook, SRD 69. Benzaldehyde Mass Spectrum. [Link]

  • NIST Chemistry WebBook, SRD 69. N-Phenylmorpholine Mass Spectrum. [Link]

Comparative

A Comparative Guide to Purity Validation of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, establishing the purity of a compound is a cornerstone of ensuring its safety and effica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, establishing the purity of a compound is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparison of elemental analysis with modern chromatographic and spectroscopic techniques for validating the purity of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant implications, potentially altering the compound's pharmacological and toxicological profile. Regulatory bodies such as the FDA and EMA mandate stringent purity thresholds to ensure patient safety. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the drug development workflow.

Understanding 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde

To accurately assess the purity of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde, we must first understand its fundamental chemical properties.

Molecular Formula: C₁₃H₁₇NO₂

Molecular Weight: 219.28 g/mol

This information is the bedrock upon which we build our understanding of its expected elemental composition.

Elemental Analysis: A Foundational Approach to Purity

Elemental analysis, particularly CHNS/O analysis, is a robust and long-standing technique for determining the elemental composition of a pure organic compound. The principle is straightforward: the sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage by weight of each element.[1][2]

Theoretical vs. Experimental Data: The Litmus Test for Purity

The purity of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde can be assessed by comparing the experimentally determined elemental composition with the theoretical values calculated from its molecular formula. A close correlation between these values is a strong indicator of high purity.

ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)
Carbon (C)71.21%70.81% - 71.61%
Hydrogen (H)7.82%7.42% - 8.22%
Nitrogen (N)6.39%5.99% - 6.79%
Oxygen (O)14.59%14.19% - 14.99%

Note: The acceptable range is based on the commonly accepted deviation of ±0.4% for elemental analysis results in pharmaceutical and chemical research.[3]

Experimental Protocol: CHN Analysis by Combustion

This protocol outlines the key steps for determining the carbon, hydrogen, and nitrogen content of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde using a modern elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and dry. If necessary, grind the solid sample to a fine powder and dry under vacuum to remove residual solvents and moisture.[4]
  • Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The precise weight is critical for accurate percentage calculations.[4][5]
  • Fold the tin capsule to securely contain the sample and eliminate atmospheric air.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
  • Perform several runs with the standard to ensure the instrument's response is linear and reproducible.

3. Sample Analysis:

  • Place the encapsulated sample into the instrument's autosampler.
  • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically 900-1000°C) with a pulse of pure oxygen.[1]
  • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube (containing copper) to convert nitrogen oxides to N₂.
  • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).[5][6]

4. Data Analysis:

  • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

  • Compare the experimental results to the theoretical values. The deviation should be within ±0.4% for a high-purity sample.

    Caption: Workflow for Purity Validation by Elemental Analysis.

Comparative Analysis: A Multi-faceted Approach to Purity

While elemental analysis provides a fundamental assessment of bulk purity, it does not offer information about the nature and quantity of individual impurities. For a comprehensive purity profile, orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are indispensable.

Analytical TechniquePrincipleStrengthsLimitations
Elemental Analysis Combustion and detection of elemental gases.- Provides fundamental elemental composition.- High accuracy for bulk purity.- Cost-effective.- Does not identify or quantify individual impurities.- Insensitive to isomeric impurities.- Requires a relatively pure sample for accurate results.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a mobile and stationary phase.[7][8]- High resolution for separating complex mixtures.- Can detect and quantify trace impurities.- Versatile with various detection methods (e.g., UV, MS).[2]- Requires reference standards for impurity identification and quantification.- Response factors of impurities may differ from the main compound, affecting accuracy.- Method development can be time-consuming.
Quantitative NMR (qNMR) The signal intensity is directly proportional to the number of nuclei responsible for the resonance.[8]- A primary ratio method for determining absolute purity without a specific reference standard of the analyte.[9] - Provides structural information about impurities.- Non-destructive.[3]- Lower sensitivity compared to HPLC.- Signal overlap in complex mixtures can complicate quantification.- Requires a high-purity internal standard for absolute quantification.
Causality in Method Selection

The choice of analytical technique is driven by the specific question being asked.

  • For confirming the elemental integrity of a synthesized batch , elemental analysis is a direct and reliable method.

  • For identifying and quantifying specific process-related impurities or degradation products , HPLC with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice.

  • For obtaining an absolute purity value without the need for a synthesized reference standard of the compound , qNMR is a powerful and increasingly utilized technique in the pharmaceutical industry.[10]

Conclusion: An Integrated Strategy for Purity Validation

A robust and defensible purity assessment of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde relies on an integrated analytical strategy. Elemental analysis serves as a fundamental check of the compound's elemental composition and bulk purity. This should be complemented by a high-resolution separation technique like HPLC to profile and quantify individual impurities. Furthermore, qNMR can be employed as a primary method to establish an accurate and absolute purity value. By leveraging the strengths of these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of their chemical entities, thereby supporting the development of safe and effective medicines.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Ritalinic acid. Retrieved from [Link]

  • VELP Scientifica. (n.d.). How does an elemental analyzer work. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from [Link]

  • Chem LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Element analysis. (n.d.). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • PerkinElmer. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU Core Research Facilities. Retrieved from [Link]

  • Singh, R., & Husain, A. (2014). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde in Montelukast Sodium. International Journal of Pharmaceutical Sciences and Research, 5(9), 3765–3770.
  • PubChem. (n.d.). Ritalinic acid, D-threo-. Retrieved from [Link]

  • AMSbio. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • EPA. (n.d.). Ritalinic acid. Retrieved from [Link]

  • Almac Group. (n.d.). NMR Assay Analysis - Is HPLC Obsolete? Retrieved from [Link]

  • Mestrelab Research. (2025, September 12). qNMR Purity Recipe Book (3 - Data Processing). Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. Retrieved from [Link]

  • Scribd. (n.d.). CHNS Analyzer User Guide. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • AMSbio. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • Li, J., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. [Link]

  • INIS-IAEA. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Bhartiya, S., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 27(19), 6296. [Link]

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Validation

Biological activity comparison of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde analogs

Executive Summary This technical guide evaluates the biological utility of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde , a critical pharmacophore intermediate.[1][2] While the benzaldehyde core serves as a reactive "warhe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological utility of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde , a critical pharmacophore intermediate.[1][2] While the benzaldehyde core serves as a reactive "warhead" precursor, the 2,6-dimethylmorpholine moiety is the strategic differentiator.[1][2] Unlike unsubstituted morpholines, the 2,6-dimethyl analogs exhibit enhanced metabolic stability by blocking oxidative metabolism at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon positions, while simultaneously increasing lipophilicity (

) for improved blood-brain barrier (BBB) and cellular membrane penetration.[1]

This guide compares three primary derivative classes synthesized from this scaffold: Thiosemicarbazones (TSCs) , Chalcones , and Hydrazones , focusing on their anticancer and antimicrobial efficacy.[1][2]

Structural Activity Relationship (SAR) Analysis

To understand the biological performance, one must analyze the contribution of the specific moieties.[2][3]

The "Dimethyl Effect"

The 2,6-dimethyl substitution is not merely cosmetic; it is a functional optimization of the morpholine ring.

  • Metabolic Blockade: Unsubstituted morpholines are prone to metabolic oxidation (via CYP450) at the 2 and 6 positions.[2] Methylation sterically hinders this process, prolonging half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Conformational Rigidity: The methyl groups lock the morpholine ring into a preferred chair conformation, reducing entropic penalty upon protein binding.[1][2]

DOT Diagram: SAR Visualization

SAR_Analysis Core 4-(2,6-Dimethylmorpholin-4-yl) benzaldehyde Morpholine 2,6-Dimethylmorpholine Ring (Solubility & PK) Core->Morpholine  Pharmacokinetics Aldehyde Benzaldehyde Group (Reactive Electrophile) Core->Aldehyde  Pharmacodynamics Deriv_TSC Thiosemicarbazones (Metal Chelation) Aldehyde->Deriv_TSC  + Thiosemicarbazide Deriv_Chal Chalcones (Tubulin Binding) Aldehyde->Deriv_Chal  + Acetophenone

Figure 1: Structural Activity Relationship (SAR) map highlighting the dual-role of the scaffold: the morpholine tail for bioavailability and the aldehyde head for target engagement.[1][2]

Comparative Biological Activity

The following table synthesizes experimental data comparing the three primary derivative classes derived from the parent aldehyde.

Table 1: Comparative Efficacy Profile
Derivative ClassPrimary TargetMechanism of ActionTypical IC₅₀ Range (Cancer Lines)Key Advantage
Thiosemicarbazones Ribonucleotide Reductase (RNR)Iron (Fe) & Copper (Cu) Chelation; ROS generation.[1][2]0.1 - 5.0 µM (Highly Potent)Synergy with metal ions (Cu²⁺) drastically lowers IC₅₀.[1][2]
Chalcones Tubulin / MicrotubulesInterference with mitotic spindle formation; G2/M arrest.[2]5.0 - 15.0 µM (Moderate)Broad-spectrum antiproliferative; low toxicity to normal cells.[1][2]
Hydrazones DNA Gyrase (Bacteria)Inhibition of bacterial DNA replication.10 - 25 µM (Antimicrobial)High specificity for Gram-positive bacteria (e.g., S. aureus).[1][2]
Deep Dive: Thiosemicarbazone (TSC) Derivatives

The TSC derivatives are the most potent class.[2] The nitrogen atoms in the morpholine ring and the sulfur/nitrogen in the TSC tail create a "pincer" effect, chelating transition metals (Fe, Cu) essential for cancer cell proliferation.[1][2]

  • Critical Insight: Copper(II) complexes of these analogs often show 10x greater potency than the ligand alone due to increased lipophilicity and redox cycling capabilities [1].

Deep Dive: Chalcone Hybrids

Synthesized via Claisen-Schmidt condensation, these analogs target the colchicine-binding site of tubulin.[1][2] The 2,6-dimethylmorpholine group acts as a bulky hydrophobic anchor, improving affinity for the tubulin pocket compared to simple amino-chalcones [2].[1][2]

Experimental Protocols

Protocol A: Synthesis of the Thiosemicarbazone Derivative

Objective: To generate the high-potency anticancer candidate.

  • Reagents: 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).[1][2]

  • Procedure:

    • Dissolve the aldehyde in hot ethanol.[2]

    • Add thiosemicarbazide dissolved in minimal water/ethanol.[2]

    • Add 3-5 drops of glacial acetic acid.[2]

    • Reflux at 78-80°C for 3-5 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1][2]

    • Cool to room temperature.[2][4] The precipitate (Schiff base) will crystallize.[1][2]

    • Filter and recrystallize from hot ethanol.[2]

  • Validation: Presence of C=N stretch in IR (~1600 cm⁻¹) and disappearance of aldehyde C=O (~1690 cm⁻¹).[2]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To quantify biological activity against MCF-7 (Breast) or HeLa (Cervical) cancer lines.[1][2]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the 2,6-dimethylmorpholine analog in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).[1][2]

    • Positive Control:[1][2] Doxorubicin or Cisplatin.[2]

  • Incubation: Treat cells for 48 hours at 37°C / 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Measurement: Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm .[1][2]

  • Calculation: Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Mechanism of Action Workflow

The following diagram illustrates how the Thiosemicarbazone derivative induces apoptosis, distinguishing it from the Chalcone pathway.

DOT Diagram: Apoptotic Signaling Pathway

Mechanism Compound 2,6-Dimethylmorpholine-TSC Complex Metal-Drug Complex Compound->Complex Chelates Metal Intracellular Fe/Cu Pool Metal->Complex RNR Inhibit Ribonucleotide Reductase (RNR) Complex->RNR Depletes Fe ROS Generate Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling Damage DNA Damage & Mitochondrial Dysfunction RNR->Damage dNTP Depletion ROS->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Figure 2: Mechanistic pathway of the Thiosemicarbazone (TSC) derivative.[1][2] The compound sequesters essential metals, inhibiting DNA synthesis (RNR pathway) while simultaneously inducing oxidative stress.[1][2]

Conclusion & Recommendation

For researchers targeting aggressive solid tumors , the Thiosemicarbazone derivatives of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde offer the highest potential due to their dual mechanism of iron depletion and ROS generation.[1][2] The 2,6-dimethyl substitution provides the necessary metabolic stability to ensure the drug reaches the tumor microenvironment intact.

For antimicrobial applications , particularly against Gram-positive strains, the Hydrazone/Schiff base derivatives are the recommended scaffold, though they generally require higher concentrations (MIC values) compared to the anticancer potency of the TSCs.[1][2]

References

  • Mrozek-Wilczkiewicz, A., et al. (2019).[1][2] "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety."[3] European Journal of Medicinal Chemistry.

  • Arora, S., et al. (2014).[1][2][5] "Anticancer Activities of Thiosemicarbazides/Thiosemicarbazones: A Review." International Journal of Pharmacy and Pharmaceutical Sciences.

  • Dianhar, H., et al. (2026).[1][2] "Green synthesis of chalcones derivatives." ResearchGate.[1][2][6]

  • Tzara, A., et al. (2023).[1][2] "Biological activities of morpholine derivatives and molecular targets involved." Journal of Biomolecular Structure and Dynamics.

  • Sameaa, E.O., et al. (2015).[1][2][7] "Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative." Baghdad Science Journal.

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